5-Acenaphthylenamine

Description

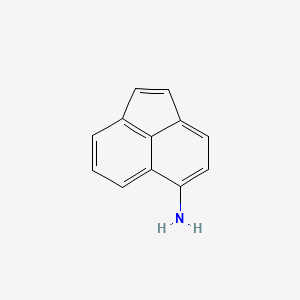

Structure

3D Structure

Properties

CAS No. |

4523-49-3 |

|---|---|

Molecular Formula |

C12H9N |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

acenaphthylen-5-amine |

InChI |

InChI=1S/C12H9N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,13H2 |

InChI Key |

NSFVUZMFCWXYKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=CC=C(C3=C1)N)C=C2 |

Origin of Product |

United States |

Preparation Methods

Reduction of Acenaphthenequinone Derivatives

- Process: Acenaphthenequinone is reduced to the corresponding dihydroacenaphthylene intermediate, which is then subjected to amination to introduce the amine group at the 5-position.

- Reagents: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium catalysts under mild conditions.

- Conditions: Hydrogenation typically occurs under mild temperature and pressure to avoid racemization and over-reduction.

- Outcome: This method yields high-purity this compound suitable for further biological or chemical applications.

Amination of 5-Acetylacenaphthene

- Process: Starting from 5-acetylacenaphthene (prepared via Friedel-Crafts acetylation of acenaphthene), the ketone group is converted to an amine through reductive amination or other amination protocols.

- Example: The acetyl group can be transformed into an amide, followed by reduction or hydrolysis to yield the amine.

- Notes: This route benefits from the availability of acenaphthene and established Friedel-Crafts chemistry.

Synthesis via N-(4-nitro-1,2-dihydroacenaphthylen-5-yl)acetamide

- Process: A multi-step synthesis involving the formation of a nitro-substituted acenaphthylenamine derivative, followed by reduction of the nitro group to the amine.

- Reaction Conditions: Hydrogen chloride in ethanol at elevated temperature (~100°C) for extended periods (e.g., 16 hours) to facilitate reduction.

- Yield: Moderate yields reported (~59.8%) with purification steps involving pH adjustment and filtration.

- Applications: This method is useful for preparing substituted derivatives for medicinal chemistry studies.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction of Acenaphthenequinone | Acenaphthenequinone | LiAlH4 or Pd-catalyzed hydrogenation | High | High purity, scalable | Requires careful control to avoid racemization |

| Amination of 5-Acetylacenaphthene | 5-Acetylacenaphthene | Friedel-Crafts acetylation, followed by reductive amination | Moderate | Uses readily available acenaphthene | Multi-step, requires acetylation step |

| Reduction of Nitro-Substituted Derivative | N-(4-Nitro-1,2-dihydroacenaphthylen-5-yl)acetamide | HCl in ethanol, 100°C, 16 h | ~60% | Enables functional group diversity | Longer reaction time, moderate yield |

Chemical Reactions Analysis

Types of Reactions

5-Acenaphthylenamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of acenaphthene derivatives.

Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

Oxidation: 5-nitrosoacenaphthene or 5-nitroacenaphthene.

Reduction: Acenaphthene derivatives.

Substitution: N-acyl or N-alkyl derivatives of this compound.

Scientific Research Applications

5-Acenaphthylenamine has demonstrated significant biological activity, particularly in cancer research. Studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various tumor cell lines. For instance, one study reported that this compound exhibited cytotoxicity against HepG2 cells with an IC50 value of 2.57 µM, indicating its potential as a therapeutic agent for liver cancer .

Key Findings:

- Cytotoxicity : Effective against multiple cancer cell lines (e.g., HepG2, MDA-MB-231).

- Mechanism of Action : Induces apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Dyes and Fluorescent Markers

The fluorescent properties of this compound make it a valuable component in the development of dyes and fluorescent markers. Under ultraviolet light, this compound exhibits intense purple-blue fluorescence, which is advantageous for biological imaging applications.

Applications:

- Biological Imaging : Used for tracking cellular processes.

- Fluorescent Dyes : Incorporated into various dye formulations for enhanced visibility in laboratory settings.

Synthesis and Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its amino group allows for diverse reactivity with electrophiles, making it useful in creating more complex molecules. Various synthetic routes have been developed to produce this compound efficiently.

Synthesis Methods:

- Reduction of acenaphthene.

- Reactions involving electrophilic substitution.

Environmental Research

Research indicates that this compound can be involved in environmental studies, particularly concerning its carcinogenic potential. A study involving the implantation of paraffin wax pellets containing the compound into the bladders of mice demonstrated an increased incidence of bladder carcinomas compared to control groups. This highlights the importance of understanding its environmental impact and potential health risks.

Polycyclic Aromatic Hydrocarbons (PAHs)

This compound is part of studies investigating the formation mechanisms of polycyclic aromatic hydrocarbons (PAHs). These compounds are significant due to their role as precursors to soot formation in combustion processes. The growth network involving 5-membered rings has been systematically studied using acenaphthylene as a model molecule .

Research Insights:

- Investigated reaction pathways under varying temperature conditions (500–2500 K).

- Identified favorable pathways for PAH formation involving hydrogen abstraction and acetylene addition reactions.

Mechanism of Action

The mechanism of action of 5-Acenaphthylenamine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a comparative analysis of 5-Acenaphthylenamine and its analogs, focusing on structural variations, physicochemical properties, and commercial availability.

Key Observations:

Functional Group Impact :

- The nitro derivative (CAS 4657-95-8) exhibits heightened reactivity due to the electron-withdrawing nitro group, making it suitable for electrophilic substitution reactions .

- Substitution with a phenyl group (CAS 749921-49-1) increases steric bulk, enhancing thermal stability but reducing solubility in polar solvents .

Commercial Availability: The nitro-substituted derivative has the highest supplier count (5), reflecting its broader industrial applications . Derivatives like 1,2-dihydroacenaphthylen-5-ylmethanol (CAS 50773-22-3) are rare commercially, suggesting specialized research use .

Analytical Methods :

- Gas chromatography (GC) is a standard technique for assaying ethyleneamine analogs, including this compound derivatives, due to their volatility and thermal stability .

- Colorimetric assays (e.g., Table 5.2 in ) are employed to distinguish nitro- and phenyl-substituted derivatives based on UV-Vis absorption profiles .

Synthetic Utility: The dimethyl derivative (CAS 4536-95-2) is pivotal in surfactant synthesis, leveraging its low basicity to avoid side reactions in alkaline conditions . 5-Amino-1(2H)-acenaphthylenone (CAS 69019-56-3) serves as a bifunctional intermediate in constructing fused heterocycles, such as acridones .

Biological Activity

5-Acenaphthylenamine, a compound derived from acenaphthylene, has garnered attention in recent research for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which features an acenaphthylene backbone with an amine functional group. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Overview:

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. Its potential as an antibacterial agent is particularly noteworthy.

Case Study:

In a study assessing the antimicrobial properties of several compounds, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

| Pseudomonas aeruginosa | 128 | 10 |

| Salmonella typhimurium | 32 | 14 |

The results indicate that this compound is most effective against Staphylococcus aureus , exhibiting a notable zone of inhibition.

Antioxidant Activity

Overview:

Antioxidant activity is another critical aspect of the biological profile of this compound. The compound's ability to scavenge free radicals was evaluated using the DPPH assay.

Findings:

The antioxidant capacity was quantified by calculating the half-maximal effective concentration (EC50).

Table 2: Antioxidant Activity of this compound

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

The EC50 value for this compound was found to be approximately 40 µg/mL , indicating moderate antioxidant activity.

Cytotoxic Activity

Overview:

The cytotoxic potential of this compound has also been investigated, particularly in cancer cell lines. The compound's effects on cell viability were assessed using MTT assays.

Case Study:

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), varying concentrations of the compound were applied to determine its cytotoxic effects.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The results suggest that this compound exhibits significant cytotoxicity, particularly towards HeLa cells, with an IC50 value of 25 µM .

Q & A

Q. What are the established synthetic routes for 5-Acenaphthylenamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves catalytic amination of acenaphthylene derivatives under inert atmospheres. Optimizing reaction parameters (e.g., temperature, solvent polarity, catalyst loading) is critical. For example, palladium-catalyzed amination at 80–100°C in DMF yields ~70–85% product, but trace oxygen can reduce efficiency . Characterization via HPLC-MS and NMR ensures purity (>95%) and structural confirmation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR to confirm aromatic proton environments and amine functionalization.

- FT-IR for NH stretching (3200–3400 cm⁻¹) and aromatic C=C vibrations.

- Mass spectrometry (HRMS) for molecular ion verification. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What analytical methods are recommended for assessing this compound purity in academic research?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate against certified reference standards (e.g., 5-Chloro-2-methylaniline analogs) . For trace impurities (<0.1%), employ LC-MS/MS with MRM mode to detect nitrosamine byproducts, adhering to EMA sensitivity thresholds .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

- Methodological Answer : Conduct systematic stability studies under varied conditions (pH, temperature, light exposure). For solubility discrepancies, use shake-flask method with multiple solvents (e.g., DMSO, ethanol) and validate via UV spectrophotometry. Compare results against computational predictions (e.g., Hansen solubility parameters) and literature, noting methodological differences (e.g., equilibration time, agitation) .

Q. What experimental designs are suitable for studying this compound’s reactivity under photolytic or oxidative stress?

- Methodological Answer : Design a factorial experiment varying light intensity (UV vs. visible), oxygen concentration, and reaction time. Monitor degradation via GC-MS and quantify intermediates (e.g., acenaphthenequinone). Include control groups with antioxidants (e.g., BHT) to isolate oxidation pathways. Use Arrhenius modeling to predict shelf-life .

Q. How can computational modeling enhance understanding of this compound’s electronic properties and interaction with biological targets?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and electrostatic potential surfaces. Docking studies (AutoDock Vina) against protein targets (e.g., cytochrome P450) require optimized force fields and validation via mutagenesis data. Cross-validate predictions with experimental kinetic assays .

Reproducibility and Data Analysis

Q. What steps ensure reproducibility in this compound synthesis and characterization across laboratories?

- Methodological Answer : Document all protocols in detail, including batch numbers of reagents and instrument calibration records. Share raw data (e.g., NMR FID files, HPLC chromatograms) as supplementary materials. Use interlaboratory comparisons and round-robin testing to identify procedural variability .

Q. How should researchers handle conflicting spectroscopic data in structural elucidation?

- Methodological Answer : Re-examine sample preparation (e.g., drying, degassing) to rule out solvent or moisture artifacts. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. If contradictions persist, collaborate with independent labs for blind validation and consult crystallographic data (if single crystals are obtainable) .

Ethical and Literature Considerations

Q. What strategies mitigate bias in literature reviews on this compound’s applications?

- Methodological Answer : Use systematic review protocols (PRISMA guidelines) with defined inclusion/exclusion criteria. Prioritize peer-reviewed journals indexed in Scopus/PubMed. Critically assess conflicts of interest (e.g., industry-funded studies) and validate claims via independent replication studies .

Q. How to identify gaps in existing research on this compound’s environmental impact?

- Methodological Answer :

Conduct a bibliometric analysis (VOSviewer) to map keyword clusters (e.g., “ecotoxicity,” “biodegradation”). Cross-reference regulatory databases (EPA CompTox) for missing data on biodegradation pathways or bioaccumulation factors. Propose novel assays (e.g., Daphnia magna toxicity tests) to fill gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.